molecular formula C6H8N2O2 B2731278 N-(2-Cyanoethyl)oxazolidinone CAS No. 65195-19-9

N-(2-Cyanoethyl)oxazolidinone

Cat. No. B2731278
CAS RN: 65195-19-9
M. Wt: 140.142
InChI Key: UPASRSOPJOTVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanoethyl)oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an important intermediate in the synthesis of several biologically active compounds, and its unique chemical structure makes it a promising candidate for drug development. In

Scientific Research Applications

Antibacterial Activity

N-(2-Cyanoethyl)oxazolidinone derivatives have shown promising antibacterial properties. Researchers have investigated their efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. These compounds inhibit bacterial protein synthesis by targeting the ribosomal RNA subunit. Notably, Linezolid, the first approved drug containing an oxazolidinone ring, paved the way for further exploration in this field .

Antituberculosis Potential

N-(2-Cyanoethyl)oxazolidinones exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism involves inhibiting protein synthesis in the bacterial ribosome. These compounds hold promise as adjunct therapies for multidrug-resistant tuberculosis (MDR-TB) due to their unique mode of action .

Anticancer Applications

Researchers have explored N-(2-Cyanoethyl)oxazolidinone derivatives as potential anticancer agents. These compounds interfere with cancer cell growth by inhibiting protein synthesis. Their selectivity against cancer cells makes them attractive candidates for further development. Studies have investigated their effects on various cancer types, including breast, lung, and colon cancers .

Anti-Inflammatory Properties

N-(2-Cyanoethyl)oxazolidinones have demonstrated anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further research is needed to elucidate their precise mechanisms and optimize their efficacy .

Neurological Disorders

Some studies suggest that N-(2-Cyanoethyl)oxazolidinone derivatives could play a role in neuroprotection. These compounds may enhance neuronal survival and reduce neuroinflammation. Researchers are investigating their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Metabolic Diseases

Exploration of N-(2-Cyanoethyl)oxazolidinones extends to metabolic disorders. These compounds may impact glucose metabolism, lipid homeostasis, and insulin sensitivity. Their potential as novel therapeutics for diabetes and obesity warrants further investigation .

For more in-depth information, you can refer to the review articles on this topic . Additionally, recent advances in the synthesis of 2-oxazolidinone frameworks through carbon dioxide fixation reactions are also worth exploring . Feel free to dive deeper into any of these areas! 😊

properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPASRSOPJOTVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)oxazolidinone

CAS RN

65195-19-9
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 18 was prepared by modification of a reported procedure by Lynn (U.S. Pat. No. 2,975,187). To a vigorously stirred mixture of 2-oxazolidinone (87 g, 1 mol), 50% sodium hydroxide (w/w, 4 g) and toluene (250 mL) maintained at 55°-60° C., acrylonitrile (106 g, 2 mol) was added dropwise over a period of 30 min. The mixture was then stirred at 80° C. for 1 h and refluxed for 3 h. Additional acrylonitrile (50 mL) was added towards the end of the reaction to drive it to completion. Excess acrylonitrile was removed by distillation, and the residue was left at room temperature overnight. The mixture was filtered, cooled in an ice bath and acidified with concentrated H2SO4 to ~ pH 1. The salt was removed by filtration, and the filtrate was dried over anhydrous MgSO4. The residue obtained after removal of the solvent under vacuum was dried under high vacuum overnight to give 117 g (84%) of 18 as a colorless oil: 1H NMR (CDCl3) δ 2.68 (t, 2, CH2CH2CN), 3.57 (t, 2, NCH2CH 2), 3.75 (t, 2, NCH2CH2O) and 4.39 (t, 2, CH2H2O--).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
84%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.